molecular formula C17H22N2O3S B2659237 N-(2-{[(furan-2-yl)methyl]amino}cyclohexyl)benzenesulfonamide CAS No. 380564-30-7

N-(2-{[(furan-2-yl)methyl]amino}cyclohexyl)benzenesulfonamide

Cat. No.: B2659237
CAS No.: 380564-30-7
M. Wt: 334.43
InChI Key: OWODGFDXSCAERM-UHFFFAOYSA-N
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Description

N-(2-{[(furan-2-yl)methyl]amino}cyclohexyl)benzenesulfonamide is a complex organic compound that features a furan ring, a cyclohexyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(furan-2-yl)methyl]amino}cyclohexyl)benzenesulfonamide typically involves the reaction of furan-2-ylmethanamine with cyclohexylamine and benzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction process, resulting in higher yields and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(furan-2-yl)methyl]amino}cyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzenesulfonamide moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

N-(2-{[(furan-2-yl)methyl]amino}cyclohexyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(2-{[(furan-2-yl)methyl]amino}cyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may act as a ligand, binding to metal ions or biomolecules through its furan and benzenesulfonamide moieties. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)furan-2-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate
  • N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide

Uniqueness

N-(2-{[(furan-2-yl)methyl]amino}cyclohexyl)benzenesulfonamide is unique due to its combination of a furan ring, a cyclohexyl group, and a benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

N-[2-(furan-2-ylmethylamino)cyclohexyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c20-23(21,15-8-2-1-3-9-15)19-17-11-5-4-10-16(17)18-13-14-7-6-12-22-14/h1-3,6-9,12,16-19H,4-5,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWODGFDXSCAERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CO2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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